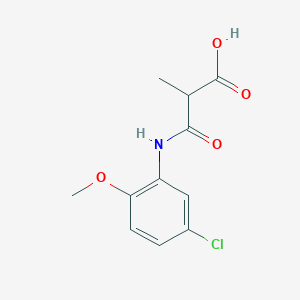
2-amino-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-methylpropanamide, also known as DMXAA, is a synthetic compound that has been studied for its anti-tumor properties. It was first synthesized in the 1980s by researchers at the University of Auckland, New Zealand, and has since been the subject of numerous studies investigating its potential as an anti-cancer agent.
作用機序
2-amino-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-methylpropanamide works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key component of the innate immune system. This pathway is activated when this compound binds to a protein called cyclic GMP-AMP synthase (cGAS), which then produces a molecule called cyclic GMP-AMP (cGAMP). cGAMP then activates the STING pathway, which leads to the production of interferons and other immune system molecules that can attack cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines and chemokines, which are immune system molecules that can attract immune cells to the site of a tumor. It can also disrupt the blood supply to tumors by causing the death of endothelial cells that line blood vessels. This can lead to the death of tumor cells due to a lack of oxygen and nutrients.
実験室実験の利点と制限
2-amino-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-methylpropanamide has several advantages as a research tool. It has been shown to be effective in a variety of tumor models, and its mechanism of action is well understood. However, there are also some limitations to its use. This compound can be toxic to normal cells at high doses, and its anti-tumor effects can be reduced in some tumor models.
将来の方向性
There are several future directions for research on 2-amino-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-methylpropanamide. One area of interest is in combination therapy with other anti-cancer agents. This compound has been shown to enhance the anti-tumor effects of other drugs, such as cisplatin and doxorubicin. Another area of interest is in the development of more potent and selective STING agonists that can activate the immune system without causing toxicity to normal cells. Finally, there is interest in using this compound as a tool to study the STING pathway and its role in the immune response to cancer.
合成法
2-amino-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-methylpropanamide can be synthesized using a multi-step process starting with the reaction of 2-aminobenzimidazole with 2-bromo-1,3-dimethylpropan-2-ol to form 2-(1,3-dimethyl-2-hydroxypropyl)benzimidazole. This compound is then treated with thionyl chloride to form 2-(1,3-dimethyl-2-chloropropyl)benzimidazole, which is then reacted with methylamine to form this compound.
科学的研究の応用
2-amino-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-methylpropanamide has been extensively studied for its anti-tumor properties. It has been shown to have potent anti-cancer activity in a variety of tumor models, including lung, colon, and breast cancer. This compound works by activating the immune system to attack cancer cells and by disrupting the blood supply to tumors.
特性
IUPAC Name |
2-amino-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-13(2,14)11(18)15-8-5-6-9-10(7-8)17(4)12(19)16(9)3/h5-7H,14H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNFPSYHDJWJAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC2=C(C=C1)N(C(=O)N2C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-ethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7628251.png)
![4-(1,4-Diazepan-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7628268.png)
![2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7628274.png)
![2-[4-(4-Chlorophenyl)butanoylamino]-2-methylpropanoic acid](/img/structure/B7628283.png)


![2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid](/img/structure/B7628327.png)
![1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)
![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)

![2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide](/img/structure/B7628352.png)

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7628363.png)

